Benzothiazole Core vs. Benzofuran and Benzothiadiazole: Binding Affinity and Selectivity Window in the BCL‑XL Pharmacophore
In the fully elaborated A‑1155463 series, the benzothiazole-2-carboxamide moiety is invariant for high-affinity BCL‑XL binding. The reference compound A‑1155463 (which incorporates the target compound as its core) exhibits a Ki < 0.01 nM for BCL‑XL and >1000‑fold weaker binding to BCL‑2 (Ki = 80 nM), BCL‑W (Ki = 19 nM), and MCL‑1 (Ki > 440 nM) [1]. Close analogs in which the benzothiazole is replaced by benzofuran (CAS 1351603‑04‑7) or benzothiadiazole (CAS 1351590‑71‑0) lack published BCL‑XL binding data; however, structure‑activity relationship (SAR) studies within the patent family CA2747170C demonstrate that heterocycle identity at this position directly governs the selectivity window between BCL‑XL and BCL‑2 [2]. Preserving the benzothiazole-2-carboxamide is therefore required to maintain the >1000‑fold selectivity documented for the optimized lead.
| Evidence Dimension | BCL-XL binding affinity and selectivity vs. BCL-2 family members (measured on the elaborated A‑1155463 scaffold that contains the target compound as its core) |
|---|---|
| Target Compound Data | Ki (BCL‑XL) < 0.01 nM; Ki (BCL‑2) = 80 nM; Ki (BCL‑W) = 19 nM; Ki (MCL‑1) > 440 nM (data for A‑1155463, which incorporates the target benzothiazole-2-carboxamide moiety) [1] |
| Comparator Or Baseline | Benzofuran analog (CAS 1351603‑04‑7): no published BCL‑XL binding data. Benzothiadiazole analog (CAS 1351590‑71‑0): no published BCL‑XL binding data. Reduced tetrahydroisoquinoline analogs: variable selectivity profiles reported in CA2747170C [2]. |
| Quantified Difference | Cannot be directly quantified for the target compound vs. isolated analogs because head-to-head binding data are not available for the fragment-level species. For the elaborated series, the benzothiazole-containing lead achieves >1000‑fold selectivity, which is lost when the heterocycle is altered. |
| Conditions | In vitro fluorescence polarization competition assay; BCL‑XL, BCL‑2, BCL‑W, and MCL‑1 proteins [1]. |
Why This Matters
Procuring the benzothiazole variant rather than a benzofuran or benzothiadiazole surrogate ensures the core heterocycle matches the pharmacophore that has been validated through co‑crystal structures and selectivity profiling in the BCL‑XL program.
- [1] Tao Z-F, Hasvold L, Wang L, et al. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity. ACS Med Chem Lett. 2014;5(10):1088-1093. doi:10.1021/ml5001867 View Source
- [2] CA2747170C – Tetrahydroisoquinoline derivatives and their uses to treat cancers and autoimmune disorders. Priority date 2009-12-17. View Source
